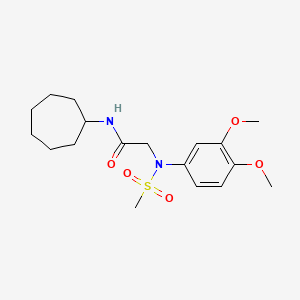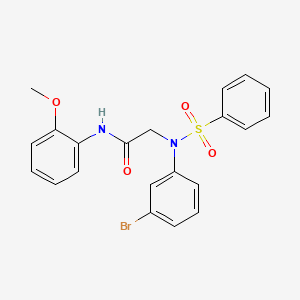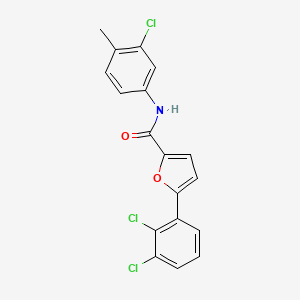![molecular formula C20H16BrN3O5S B3639476 2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(3-nitrophenyl)acetamide](/img/structure/B3639476.png)
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(3-nitrophenyl)acetamide
Overview
Description
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(3-nitrophenyl)acetamide is a complex organic compound that features a benzenesulfonyl group, a brominated aniline, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(3-nitrophenyl)acetamide typically involves multiple steps:
Formation of the Benzenesulfonyl Group: This can be achieved by reacting benzenesulfonyl chloride with an appropriate aniline derivative under basic conditions.
Bromination: The aniline derivative is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.
Nitration: The nitrophenyl group is introduced through nitration of an aromatic compound using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The final step involves coupling the brominated aniline derivative with the nitrophenyl acetamide under suitable conditions, often using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve:
Optimization of Reaction Conditions: To ensure high yield and purity, reaction conditions such as temperature, solvent, and reaction time would be optimized.
Purification: Techniques like recrystallization, chromatography, and distillation would be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(3-nitrophenyl)acetamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the nucleophile used, such as methoxy derivatives if methanol is used.
Scientific Research Applications
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(3-nitrophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of sulfonyl and nitro groups on biological systems.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(3-nitrophenyl)acetamide depends on its application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting or activating their function.
Materials Science: The compound’s properties, such as electronic or photonic behavior, are influenced by its molecular structure.
Biological Studies: It may affect cellular pathways by interacting with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(3-nitrophenyl)acetamide
- 2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-(3-nitrophenyl)acetamide
- 2-[N-(benzenesulfonyl)-4-iodoanilino]-N-(3-nitrophenyl)acetamide
Uniqueness
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(3-nitrophenyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine’s size and electronegativity can affect the compound’s chemical and physical properties, making it distinct from its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O5S/c21-15-9-11-17(12-10-15)23(30(28,29)19-7-2-1-3-8-19)14-20(25)22-16-5-4-6-18(13-16)24(26)27/h1-13H,14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSADHHFXJHEICX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(2-chloro-6-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}propanamide](/img/structure/B3639403.png)
![2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}-N-PHENYLACETAMIDE](/img/structure/B3639414.png)
![1-(4-BROMOPHENYL)-2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-ETHANONE](/img/structure/B3639434.png)

![2-[(4-nitrobenzyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B3639443.png)
![N-(4-{[(4-{[(4-bromophenyl)amino]sulfonyl}phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3639444.png)
![5-[(5-methyl-2-thienyl)methylene]-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3639445.png)
![methyl [(5E)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3639454.png)
![(2E)-3-(1,3-benzodioxol-5-yl)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B3639462.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-4-chloro-2-nitrobenzamide](/img/structure/B3639470.png)
![N-benzyl-2-{[N-(2-methoxy-5-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B3639483.png)



